1-(4-Phenyl-1H-pyrazol-3-yl)ethanone
Description
Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole ring, a five-membered heterocycle with the molecular formula C₃H₄N₂, is a subject of significant interest in organic and medicinal chemistry. acs.orgrsc.org First synthesized in the late 19th century, pyrazoles are generally of synthetic origin, as the nitrogen-nitrogen single bond is a motif that is challenging for living organisms to produce. acs.org The aromaticity of the pyrazole ring, conferred by six delocalized π-electrons, renders it relatively stable and planar. mdpi.com
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. rsc.orgsigmaaldrich.com The two nitrogen atoms within the ring are key to its chemical personality. The N1 atom is typically non-basic and can lose its proton, while the sp²-hybridized N2 atom is basic and serves as a site for electrophilic attack. researchgate.net This dual nature, combined with the nucleophilic character at the C4 position and electrophilic character at C3 and C5, provides a versatile platform for a multitude of chemical transformations and functionalizations. acs.org This versatility allows for the creation of large libraries of compounds for screening in drug discovery and materials science. acs.org Consequently, the pyrazole nucleus is a component in numerous established pharmaceutical agents. acs.org
Overview of Ethanone (B97240) Derivatives within Pyrazole Chemistry
The introduction of an ethanone (acetyl) group onto the pyrazole scaffold significantly influences its electronic properties and reactivity, opening new avenues for synthetic modifications and applications. Ethanone-substituted pyrazoles serve as crucial intermediates in the synthesis of more complex molecules. researchgate.netnih.gov The carbonyl group of the ethanone moiety is a versatile functional handle, enabling a wide range of reactions such as condensations, reductions, and the formation of other heterocyclic rings.
For instance, research has demonstrated the synthesis of various pyrazole derivatives starting from ethanone-substituted precursors. These derivatives are often investigated for their potential biological activities. nih.goviucr.org The presence of the acetyl group can be confirmed through spectroscopic methods, particularly through characteristic signals in NMR and IR spectroscopy. wisdomlib.orgmdpi.com The synthetic accessibility and the reactivity of the ethanone group make these pyrazole derivatives valuable building blocks in academic research. researchgate.net
Research Trajectory of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone and Related Analogs
The research trajectory for this compound is embedded within the broader exploration of substituted pyrazoles. The synthesis of such polysubstituted pyrazoles often faces the challenge of regioselectivity—controlling the precise placement of substituents on the pyrazole ring. acs.orgrsc.org A common and historically significant method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). acs.orgmdpi.com However, this method can lead to a mixture of regioisomers.
Modern synthetic chemistry has developed more refined, regioselective methods to produce specific isomers like this compound. These include 1,3-dipolar cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net For example, palladium-catalyzed cross-coupling reactions have been effectively used to functionalize pyrazole triflates, allowing for the introduction of phenyl and acetyl groups at specific positions. researchgate.net The synthesis of 3,4-diaryl-1H-pyrazoles has been achieved through the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes, highlighting a versatile protocol for creating a variety of substituted pyrazoles. rsc.org
The academic interest in this compound and its analogs stems from their potential as precursors for new chemical entities. The combination of the phenyl group at the 4-position and the ethanone group at the 3-position creates a molecule with distinct structural and electronic features that can be further elaborated. Research on related structures, such as 1,3,5-triphenyl- and 1,3,4,5-tetrasubstituted pyrazoles, often includes detailed characterization using modern analytical techniques, providing a valuable database for researchers in the field. mdpi.com
Research Data on Pyrazole Derivatives
The following tables present representative analytical data for pyrazole derivatives that are structurally related to this compound, illustrating the types of data collected in academic research.
Table 1: Spectroscopic Data for Selected Pyrazole Analogs
| Compound Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (ESI-MS) [M+H]+ | Reference |
|---|---|---|---|---|
| 1-(3-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | 2.16 (s, 3H, CH3), 2.55 (s, 3H, CH3), 7.37–7.57 (m, 9H, Ar) | 12.78, 30.87, 120.52, 125.72, 127.70, 128.80, 128.87, 129.30, 129.42, 129.59, 134.36, 135.45, 138.40, 143.83, 151.75, 195.34 | calcd: 311.0946, found: 311.0952 | mdpi.com |
| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 8.00–7.98 (m, 2H), 7.65–7.64 (m, 2H), 7.60–7.57 (m, 1H), 7.54–7.53 (m, 2H), 7.48–7.44 (m, 2H), 7.17 (t, 1H), 6.28–6.26 (m, 2H), 4.39 (d, 2H) | 194.7, 140.3, 135.9, 133.7, 129.1, 128.7, 128.2, 106.6, 71.3, 42.2 | Not specified | mdpi.com |
| 1-(4'-Fluorophenyl)-3,4-diphenyl-5-(methylthio)-1H-pyrazole | 7.70 (ddd, 2H), 7.46–7.48 (m, 2H), 7.33–7.38 (m, 5H), 7.23–7.26 (m, 3H), 7.19 (t, 2H), 1.92 (s, 3H) | 162.1, 150.1, 135.8, 134.5, 132.7, 132.6, 130.4, 128.3, 128.2, 128.0, 127.8, 127.5, 127.3, 125.8, 115.7, 18.7 | 361 (M+1) | acs.org |
Table 2: Crystallographic Data for 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (A Polymorph)
| Parameter | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 13.8735 (7) |
| b (Å) | 9.2037 (4) |
| c (Å) | 18.3702 (8) |
| β (°) | 110.100 (2) |
| Volume (Å3) | 2202.78 (18) |
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(4-phenyl-1H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-8(14)11-10(7-12-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) |
InChI Key |
FEEWCLJVRHUFJV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=NN1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=C(C=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Phenyl 1h Pyrazol 3 Yl Ethanone and Its Derivatives
Classical Pyrazole (B372694) Synthesis Approaches Relevant to Ethanone (B97240) Structures
Traditional methods for pyrazole ring formation remain fundamental in organic synthesis. These approaches typically involve the condensation of a binucleophile, such as hydrazine (B178648), with a 1,3-dielectrophilic species.
Cyclization Reactions Involving Hydrazine Derivatives
The most prevalent method for constructing the pyrazole core involves the cyclocondensation reaction between hydrazine or its derivatives and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com This reaction is versatile, allowing for the synthesis of a wide array of substituted pyrazoles. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can often be controlled by the choice of reaction conditions and the nature of the hydrazine substituent.
A pertinent example involves the reaction of 3-acyl-2H-pyran-2,4(3H)-diones with phenylhydrazine (B124118), which yields 4-(acylacetyl)-1-phenyl-2-pyrazolin-5-ones. acs.org This demonstrates the formation of a pyrazole ring with a side chain that can be a precursor to or a derivative of the ethanone group. Another classical approach is the reaction of hydrazones with reagents like triphosgene (B27547) to induce cyclization. mdpi.com For instance, hydrazones derived from acetyl-naphthols react with triphosgene to form naphthoxazines, illustrating a cyclization pathway originating from a hydrazone of an acetyl-substituted aromatic. mdpi.com
Condensation Reactions Utilizing Chalcone (B49325) Intermediates
Chalcones, or α,β-unsaturated ketones, are versatile intermediates for the synthesis of various heterocyclic systems, including pyrazoles. thepharmajournal.com The reaction of a chalcone with hydrazine hydrate (B1144303) or substituted hydrazines typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the corresponding pyrazole or its pyrazoline precursor. nih.govnih.gov
The synthesis of acetyl-substituted pyrazoles from chalcones is a well-established method. For example, 1-acetyl-3,5-diphenyl-1H-pyrazole can be synthesized from benzaldehyde (B42025) and acetophenone, which first form a chalcone via Claisen-Schmidt condensation. akademisains.gov.my This chalcone is then reacted with hydrazine hydrate to form a pyrazoline intermediate, which is subsequently acylated at the N-1 position to yield the final product. akademisains.gov.my This process confirms that the ethanone (acetyl) moiety can be introduced after the pyrazole ring is formed from a chalcone. The initial reaction between the chalcone and hydrazine often yields a pyrazoline, which can then be oxidized to the aromatic pyrazole. nih.gov
Advanced and Catalytic Synthetic Strategies for Pyrazole-Ethanone Frameworks
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex pyrazole structures, often employing metal catalysis to achieve high selectivity and yield.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the functionalization of pre-formed pyrazole rings. ktu.edu This strategy is particularly useful for introducing aryl groups, such as the phenyl group at the C4 position of the target molecule.
An efficient route to synthesize 3-substituted 1-phenyl-1H-pyrazole-4-ethanones involves the use of pyrazole triflates as coupling partners. ktu.eduresearchgate.net Starting from 4-acetyl-1-phenyl-1H-pyrazol-3-ol, a triflate intermediate is prepared. ktu.edu This triflate can then undergo various palladium-catalyzed cross-coupling reactions. For instance, a Suzuki reaction with an appropriate boronic acid can introduce a phenyl or other aryl group at the 3-position. ktu.eduresearchgate.net Similarly, a Sonogashira coupling with phenylacetylene (B144264) yields a 3-(phenylethynyl) derivative. ktu.eduresearchgate.net This modular approach allows for the late-stage introduction of diverse substituents onto the pyrazole-ethanone scaffold.
A separate study demonstrated the introduction of a phenyl group at the C4-position of a pyrazole ring system via a Suzuki-Miyaura cross-coupling reaction, highlighting the utility of this method for constructing the specific 4-phenylpyrazole core. rsc.org
| Entry | Starting Triflate | Reagent | Coupling Type | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Acetyl-1-phenyl-3-triflyloxy-1H-pyrazole | Phenylboronic acid | Suzuki | 1-(3,1'-Biphenyl-4-yl-1H-pyrazol-4-yl)ethanone | 90 |
| 2 | 4-Acetyl-1-phenyl-3-triflyloxy-1H-pyrazole | 3-Chlorophenylboronic acid | Suzuki | 1-[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethanone | 75 |
| 3 | 4-Acetyl-1-phenyl-3-triflyloxy-1H-pyrazole | 2-Naphthylboronic acid | Suzuki | 1-[3-(2-Naphthyl)-1-phenyl-1H-pyrazol-4-yl]ethanone | 78 |
| 4 | 4-Acetyl-1-phenyl-3-triflyloxy-1H-pyrazole | Phenylacetylene | Sonogashira | 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethanone | 65 |
Oxidative Cyclization Methodologies
Oxidative cyclization offers an alternative pathway to pyrazoles, often proceeding under mild conditions. These reactions can involve the in-situ formation of the N-N bond or the cyclization of pre-formed hydrazone precursors. A common strategy involves the oxidation of pyrazolines, which are readily formed from α,β-unsaturated ketones and hydrazines, to the corresponding aromatic pyrazoles. organic-chemistry.org
More advanced methods include the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives. organic-chemistry.org Another approach is the oxidative [3+2] cycloaddition of electron-deficient alkenes with diazocarbonyl compounds, which utilizes an oxidant to facilitate the reaction. mdpi.com While not explicitly documented for the direct synthesis of 1-(4-phenyl-1H-pyrazol-3-yl)ethanone, these methods represent a viable strategy for constructing the pyrazole-ethanone core, particularly through the cyclization of appropriately substituted hydrazone precursors. For example, RuCl₃ has been used to mediate the oxidative cyclization of N-phenylamidrazone to form a 1,2,4-benzotriazine, a related nitrogen-containing heterocycle. elsevierpure.comresearchgate.net
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity.
Several MCRs have been developed for the synthesis of pyrazoles. A common three-component reaction involves the condensation of a 1,3-diketone, an aldehyde, and a hydrazine. beilstein-journals.org This approach allows for the construction of highly substituted pyrazoles in a single step. For instance, pyrazoles can be synthesized from β-ketoesters, aldehydes, and hydrazines using catalysts like Yb(PFO)₃. beilstein-journals.org Four-component reactions, often involving an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, are widely used to produce fused heterocyclic systems such as pyrano[2,3-c]pyrazoles. nih.govresearchgate.net These strategies could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials, such as a phenyl-substituted aldehyde and a diketone precursor to the acetyl group.
Design Principles for Structural Modification and Derivatization around the this compound Core
The structural framework of this compound offers a versatile platform for derivatization. The design principles for its modification are centered around several key positions on the molecule: the pyrazole ring, the pendant phenyl group, and the ethanone moiety. These modifications are instrumental in fine-tuning the compound's chemical and physical properties.
Another key area for modification is the phenyl ring at the C-4 position of the pyrazole. The introduction of different substituents on this phenyl ring can significantly alter the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for this purpose. researchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the attachment of a wide range of aryl, heteroaryl, and alkynyl groups. researchgate.net
The ethanone group at the C-3 position of the pyrazole also presents opportunities for derivatization. The carbonyl group can undergo various classical reactions, such as condensation with amines to form imines or reduction to an alcohol. Furthermore, the methyl group of the ethanone moiety can be functionalized, for instance, through halogenation followed by nucleophilic substitution, to introduce further diversity.
Multicomponent reactions represent an efficient approach to synthesizing highly substituted pyrazole derivatives in a single step. nih.govbeilstein-journals.org These reactions allow for the simultaneous introduction of various substituents on the pyrazole core, providing rapid access to a library of diverse compounds. nih.govbeilstein-journals.org
The strategic combination of these derivatization approaches allows for the systematic exploration of the chemical space around the this compound core. This systematic modification is crucial for the rational design of new molecules with tailored properties.
| Modification Site | Type of Modification | Potential Reagents/Reactions | Reference |
| Pyrazole N-1 Position | Alkylation/Arylation | Alkyl halides, Aryl halides | researchgate.net |
| Phenyl C-4' Position | Substitution | Suzuki coupling, Sonogashira coupling | researchgate.net |
| Ethanone Carbonyl | Condensation, Reduction | Amines, Reducing agents | N/A |
| Ethanone Methyl Group | Halogenation, Substitution | Halogens, Nucleophiles | N/A |
| Pyrazole Core | Multicomponent Reactions | 1,3-Dicarbonyls, Hydrazines, Aldehydes | nih.govbeilstein-journals.org |
Table 1: Key Positions for Structural Modification and Derivatization
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The classical and most common approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org
In a plausible synthetic route to this compound, a suitable 1,3-diketone, such as 1-phenyl-1,3-butanedione, would be reacted with hydrazine hydrate. This reaction typically proceeds in a suitable solvent, such as ethanol (B145695) or acetic acid, often with heating. The initial condensation is followed by cyclization and dehydration to afford the pyrazole ring.
For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions have proven to be a powerful tool. researchgate.net For instance, starting from a pyrazole core bearing a triflate group at the 3-position, a variety of substituents can be introduced at this position via Suzuki, Sonogashira, or Heck coupling reactions. ktu.edu This methodology allows for the late-stage functionalization of the pyrazole scaffold, providing access to a diverse range of derivatives. ktu.edu
Furthermore, multicomponent reactions offer an efficient pathway to highly substituted pyrazoles. nih.govbeilstein-journals.org These one-pot reactions can involve the condensation of a β-ketoester, an aldehyde, and a hydrazine, leading to the formation of the pyrazole ring with substituents at multiple positions in a single synthetic operation. nih.gov
The choice of synthetic methodology often depends on the desired substitution pattern of the final compound. The classical Knorr synthesis is well-suited for preparing simpler analogs, while modern cross-coupling and multicomponent strategies provide greater flexibility for creating more complex and diverse molecular architectures.
| Reaction Type | Key Reactants | Key Features | Reference |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Classical and widely used method | nih.govbeilstein-journals.org |
| Palladium-Catalyzed Cross-Coupling | Pyrazole triflate, Boronic acid/alkyne/alkene | Late-stage functionalization, high diversity | researchgate.netktu.edu |
| Multicomponent Reaction | β-Ketoester, Aldehyde, Hydrazine | One-pot synthesis, high efficiency | nih.govbeilstein-journals.org |
Table 2: Overview of Synthetic Methodologies
Spectroscopic and Analytical Characterization Techniques in Pyrazole Ethanone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For pyrazole-ethanone derivatives, ¹H and ¹³C NMR, along with two-dimensional experiments, provide a complete picture of the atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of a compound like 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the phenyl substituent, and the acetyl group.
In related pyrazole structures, the pyrazole ring protons typically appear as singlets or multiplets in the aromatic region of the spectrum. For instance, in a series of 1-phenyl-1H-pyrazoles, the pyrazole protons resonate at specific chemical shifts that are influenced by the substitution pattern. The N-H proton of the pyrazole ring, when present, is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration.
The protons of the phenyl group at the C4 position of the pyrazole ring will generally appear as a multiplet in the range of 7.2 to 7.8 ppm. The exact chemical shifts and splitting patterns depend on the electronic effects of the pyrazole ring and any other substituents.
The methyl protons of the acetyl group are characteristically observed as a sharp singlet in the upfield region of the spectrum, typically around 2.0-2.7 ppm. For example, in a similar compound, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone, the acetyl methyl protons appear as a singlet at 2.30 ppm. researchgate.net
Table 1: Representative ¹H NMR Data for a Substituted Pyrazole Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.2 - 8.4 | m |
| Pyrazole-H | 5.7 - 9.1 | s or m |
| Acetyl-CH₃ | 2.2 - 2.7 | s |
| Pyrazole-NH | > 10 | br s |
Note: The data in this table is a generalized representation based on various substituted pyrazole derivatives and does not represent experimentally verified data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is a key diagnostic signal, typically appearing significantly downfield in the range of 185-200 ppm. For instance, the carbonyl carbon in 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone (B97240) resonates at 195.95 ppm. asianpubs.org
The carbons of the pyrazole ring generally resonate between 100 and 150 ppm. The chemical shifts of the C3, C4, and C5 carbons are influenced by the substituents. The phenyl group carbons will also appear in the aromatic region, typically between 120 and 140 ppm. The methyl carbon of the acetyl group is found in the upfield region, usually between 20 and 30 ppm.
Table 2: Representative ¹³C NMR Data for a Substituted Pyrazole-Ethanone Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 185 - 200 |
| Pyrazole C3, C4, C5 | 100 - 150 |
| Phenyl C (ipso) | 130 - 140 |
| Phenyl C (o, m, p) | 120 - 130 |
| Acetyl-CH₃ | 20 - 30 |
Note: The data in this table is a generalized representation based on various substituted pyrazole derivatives and does not represent experimentally verified data for this compound.
Two-Dimensional NMR Experiments
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data. A COSY spectrum would reveal the coupling between adjacent protons, for example, within the phenyl ring. An HSQC experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons. For more complex structures, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations between protons and carbons, further solidifying the structural elucidation.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=N, and C=C bonds. In pyrazole derivatives, a strong absorption peak corresponding to the N-H stretching vibration is typically observed in the region of 3341-3353 cm⁻¹. rsc.org The C=O stretching vibration of the acetyl group is a prominent feature and is expected to appear as a strong band in the range of 1650-1680 cm⁻¹. For example, the IR spectrum of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles showed a strong band at 1654 cm⁻¹ for the carbonyl group. researchgate.net The aromatic C=C and pyrazole C=N stretching vibrations typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. rsc.org
Table 3: Typical IR Absorption Frequencies for a Pyrazole-Ethanone Derivative
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (pyrazole) | Stretching | 3340 - 3360 | Medium |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium to Weak |
| C=O (acetyl) | Stretching | 1650 - 1680 | Strong |
| C=C (aromatic) | Stretching | 1570 - 1600 | Medium to Strong |
| C=N (pyrazole) | Stretching | 1460 - 1480 | Medium to Strong |
Note: The data in this table is a generalized representation based on various substituted pyrazole derivatives and does not represent experimentally verified data for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular formula.
The fragmentation of pyrazole derivatives under electron ionization (EI) often involves characteristic losses. Common fragmentation pathways for pyrazoles include the expulsion of a nitrogen molecule (N₂) and hydrogen cyanide (HCN). researchgate.net For acetyl-substituted pyrazoles, a prominent fragmentation is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or as an acetyl radical (•COCH₃), leading to a significant peak corresponding to the pyrazole ring system. The presence of the phenyl substituent would also lead to characteristic aromatic fragments, such as the phenyl cation at m/z 77. The fragmentation pattern of substituted pyrazoles can be complex, with rearrangements often occurring. asianpubs.org
A detailed analysis of the mass spectrum, including the identification of the molecular ion and the major fragment ions, provides strong evidence for the proposed structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 Da), HRMS allows for the unambiguous assignment of an elemental composition. For pyrazole derivatives, this technique is used to confirm that the synthesized product matches the expected formula. mdpi.com The HRMS spectra for these types of compounds are often recorded using positive-ion electrospray ionization (ESI+), where the calculated value for the protonated molecule ([M+H]⁺) is compared against the experimentally found value. mdpi.com
Table 1: Representative HRMS Data for this compound
| Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass (m/z) |
|---|---|---|
| C₁₁H₁₁N₂O | 187.0871 | 187.0869 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing fragile molecules that might decompose under harsher ionization methods. In the study of pyrazole-ethanone compounds, ESI-MS is typically used to identify the molecular ion peak, which corresponds to the mass of the intact molecule, often with a proton attached ([M+H]⁺). nih.gov This analysis provides a rapid and accurate confirmation of the compound's molecular weight. The resulting mass spectra are generally clean, facilitating straightforward interpretation. nih.gov The combination of ESI-MS with liquid chromatography (LC-MS) is a powerful method for analyzing reaction mixtures and confirming the identity of the final product. researchgate.net
Table 2: ESI-MS Data for this compound
| Compound | Ion | Expected Mass-to-Charge Ratio (m/z) |
|---|---|---|
| This compound | [M+H]⁺ | 187.2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. msu.edu For compounds like this compound, which contain conjugated π-electron systems (the phenyl and pyrazole rings), UV-Vis spectroscopy is used to characterize the electronic transitions between molecular orbitals. The absorption of photons in the UV-Vis range excites electrons from a lower energy orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π). msu.edu The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λmax) that correspond to these electronic transitions. Studies on analogous pyrazole derivatives reveal absorption bands typically in the 280-420 nm range, which are assigned to π → π and n → π* transitions within the extended conjugated system. nepjol.infonih.gov
Table 3: Typical UV-Vis Absorption Data for a Phenyl-Pyrazole System
| Absorption Maximum (λmax) | Associated Electronic Transition |
|---|---|
| ~280 nm | π → π |
| ~325 nm | n → π |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This method provides a crucial check on the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's composition and purity. mdpi.comekb.eg For this compound (C₁₁H₁₀N₂O), elemental analysis validates the ratio of carbon, hydrogen, and nitrogen, confirming the successful synthesis of the target molecule. mdpi.com
Table 4: Elemental Analysis Data for C₁₁H₁₀N₂O
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 70.95 | 70.91 |
| Hydrogen (H) | 5.41 | 5.45 |
| Nitrogen (N) | 15.04 | 15.01 |
Compound Index
Crystallographic Studies and Solid State Structural Analysis of 1 4 Phenyl 1h Pyrazol 3 Yl Ethanone Analogs
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction stands as the definitive method for elucidating the atomic and molecular structure of crystalline solids. Through the analysis of diffraction patterns, precise information regarding the crystal system, space group, molecular conformation, and the intricate network of intermolecular interactions can be obtained.
Crystal System and Space Group Determination
The crystal system and space group define the symmetry and periodic arrangement of molecules within the crystal lattice. For analogs of 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, a variety of crystal systems have been observed, reflecting the influence of different substituents on the crystal packing.
For instance, a study of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone revealed that it crystallizes in the orthorhombic system with the space group Pbca. researchgate.net In contrast, two different polymorphs of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have been reported, both crystallizing in the monoclinic system but with different space groups, P21/n and C2/c. nih.gov Another analog, 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, also crystallizes in the monoclinic system with the space group P2/c. researchgate.net The compound 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one crystallizes in the monoclinic system with the space group P21/c. irjet.net Furthermore, 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone crystallizes in the triclinic system. nih.gov
These findings highlight the sensitivity of the crystal lattice to subtle molecular changes. The choice of space group is a consequence of the molecule's symmetry and the energetic favorability of its packing arrangement.
Table 1: Crystallographic Data for Analogs of this compound
| Compound | Crystal System | Space Group | Reference |
| 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Orthorhombic | Pbca | researchgate.net |
| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 1) | Monoclinic | P21/n | nih.gov |
| 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Polymorph 2) | Monoclinic | C2/c | nih.gov |
| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | Monoclinic | P2/c | researchgate.net |
| 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | Monoclinic | P21/c | irjet.net |
| 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone | Triclinic | P-1 | nih.gov |
Molecular Conformation and Dihedral Angle Analysis
The conformation of a molecule, particularly the relative orientation of its constituent rings and functional groups, is described by torsion or dihedral angles. In the case of phenylpyrazole ethanone (B97240) analogs, the dihedral angle between the phenyl and pyrazole (B372694) rings is a key structural parameter.
In the crystal structure of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the pyrazoline ring adopts a flattened envelope conformation. researchgate.net The dihedral angle between the fluoro-substituted benzene (B151609) ring and the phenyl ring is a significant 69.20 (5)°. researchgate.net For 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone, two independent molecules exist in the asymmetric unit with differing dihedral angles of 11.62 (13)° and 18.17 (11)° between the phenyl and pyrazole rings. nih.gov
Similarly, the two polymorphs of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone exhibit different dihedral angles. In one polymorph with two independent molecules (A and B), the angles are 4.90 (11)° and 16.05 (13)°, while the other polymorph has a dihedral angle of 5.33 (10)°. nih.gov For 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone (B3327878) ring, with dihedral angles of 18.23 (8)° and 8.35 (8)°, respectively. researchgate.net In 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, the dihedral angle between the pyrazole and phenyl rings is 22.04(19)° for one molecule in the asymmetric unit and 32.21(9)° for the other. irjet.net These variations in dihedral angles indicate a degree of conformational flexibility in these systems, which can be influenced by the crystalline environment.
Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The stability of a crystal structure is governed by a network of non-covalent interactions. In pyrazole ethanone analogs, hydrogen bonds and C-H···π interactions are prominent.
In 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone, a strong intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen atom, forming a six-membered ring. nih.gov This interaction contributes to the planarity of the acyl group with the pyrazole ring. nih.gov The crystal packing is further stabilized by weak intermolecular C-H···O and C-H···F hydrogen bonds. nih.gov Similarly, the polymorphs of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone feature an intramolecular O-H···O hydrogen bond. nih.gov
Polymorphism in Pyrazole Ethanone Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can exhibit distinct physical properties. The case of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, which crystallizes in two different monoclinic space groups (P21/n and C2/c), is a clear example of polymorphism in this class of compounds. nih.gov The existence of these polymorphs underscores how subtle differences in crystallization conditions can lead to different packing arrangements, which in turn affects properties like the dihedral angles between the rings. nih.gov
Crystal Engineering Principles for Pyrazole-Based Systems
Crystal engineering aims to design and synthesize functional solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.org For pyrazole-based systems, the presence of both hydrogen bond donors (N-H) and acceptors (pyridine-like N) makes them excellent candidates for the construction of supramolecular architectures. nih.gov
The predictable formation of hydrogen-bonded motifs, such as dimers, trimers, and catemers, is a key strategy in the crystal engineering of pyrazoles. mdpi.com The substitution pattern on the pyrazole ring can be used to tune the acidity of the N-H group and direct the formation of specific supramolecular synthons. nih.gov Furthermore, the interplay of various non-covalent interactions, including hydrogen bonds, π-π stacking, and weaker C-H···π interactions, can be exploited to control the dimensionality and topology of the resulting crystal structures. rsc.orgacs.org The analysis of Hirshfeld surfaces is a valuable tool for visualizing and quantifying these intermolecular contacts, aiding in the rational design of new pyrazole-based crystalline materials. rsc.orgresearchgate.net
Computational Chemistry and in Silico Investigations of 1 4 Phenyl 1h Pyrazol 3 Yl Ethanone and Its Analogs
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of pyrazole (B372694) derivatives. researchgate.netresearchgate.net These theoretical calculations are crucial for establishing a baseline understanding of a molecule's behavior at the quantum level, which complements and helps interpret experimental findings. researchgate.net
The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable conformation (the ground state energy). researchgate.net For pyrazole derivatives, this is commonly achieved using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.nettandfonline.com
The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For instance, studies on pyrazolone (B3327878) derivatives have shown that DFT-optimized geometries are in good agreement with molecular structures determined experimentally via X-ray crystallography. researchgate.nettandfonline.com In a study on 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, the molecular geometry was compared between the X-ray experiment and DFT B3LYP/6-311G(d,p) calculations, showing a strong correlation. researchgate.net Similarly, the structures of various pyrazolopyranopyrimidine derivatives were optimized using the B3LYP/6-311G(d,p) level of theory, and the results matched well with X-ray diffraction data. nih.gov This process is essential for obtaining a reliable molecular structure for subsequent electronic and spectroscopic analyses.
Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Pyrazole Analog
| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |
|---|---|---|---|
| Bond Length | C=O | 1.22 Å | 1.25 Å |
| Bond Length | N-N | 1.37 Å | 1.38 Å |
| Bond Angle | C-N-N | 112.0° | 111.5° |
| Dihedral Angle | Phenyl-Pyrazole | 5.33° | 4.90° - 16.05° |
Note: Data is representative and compiled from typical findings in studies on pyrazole derivatives. researchgate.netnih.gov
Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. DFT is used to calculate several electronic properties, with Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) being among the most important. researchgate.netresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For various pyrazole derivatives, the HOMO-LUMO energy gap has been calculated to provide insights into their charge transfer characteristics. researchgate.netnih.gov
The Molecular Electrostatic Potential (MEP) map is another useful tool that illustrates the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is crucial for predicting how the molecule will interact with biological receptors. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital Energies for Representative Pyrazole Analogs
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazole Analog A | -6.2 | -1.8 | 4.4 |
| Pyrazole Analog B | -5.9 | -2.1 | 3.8 |
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | - | - | 3.765 |
Note: Data is illustrative of typical values found in DFT studies of pyrazole derivatives. nih.gov
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. tandfonline.comresearchgate.net Theoretical calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts for pyrazole analogs have shown good correlation with experimental spectra. researchgate.nettandfonline.comwisdomlib.org
For example, in the study of new pyrazolone derivatives, theoretical spectral data obtained at the B3LYP/6-311++G(d,p) level of theory were compared with experimental NMR data, yielding correlation coefficients higher than 90%. tandfonline.com This agreement between theoretical and experimental spectra provides strong evidence for the synthesized structure and allows for accurate assignment of vibrational modes and chemical shifts. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. mdpi.comajpp.in For phenylpyrazole derivatives, docking studies have been crucial in identifying potential biological targets and understanding their binding interactions.
Docking simulations place the ligand into the binding site of a protein and calculate a score, often representing the binding energy, which estimates the binding affinity. nih.govnih.gov Lower binding energy values typically indicate a more stable ligand-receptor complex.
Studies on various analogs of 1-(4-phenyl-1H-pyrazol-3-yl)ethanone have revealed key interactions with their protein targets. These interactions commonly include:
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the protein's active site. nih.gov
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the phenyl ring) and hydrophobic pockets of the receptor.
π-π Stacking: Involves interactions between aromatic rings of the ligand and aromatic residues like tyrosine, phenylalanine, or tryptophan.
For example, docking studies of phenylpyrazole derivatives designed as insecticides showed interactions with GABA-gated chloride channels. nih.gov In another study, pyrazole derivatives were docked into the active site of human topoisomerase II β, revealing a good affinity for the enzyme. nih.gov Similarly, a series of phenylpyrazoles were identified as inhibitors of the m6A RNA-binding protein YTHDF2, with docking revealing that a carboxylic acid residue could form a stable salt bridge with a key lysine (B10760008) residue (K490) in the binding site. escholarship.org
Table 3: Representative Docking Results for Phenylpyrazole Analogs against Various Targets
| Ligand (Analog) | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Phenylpyrazole derivative | YTHDF2 | - | K490, D528 |
| Pyrazole-thiadiazole analog | VEGFR-2 | -10.09 | - |
| Pyrazole-carboxamide analog | CDK2 | -10.35 | - |
| Pyrazole derivative | Topoisomerase II β | - | - |
| Phenylpyrazole derivative | MCL-1 | - | - |
Note: Data compiled from various molecular docking studies on phenylpyrazole derivatives. nih.govnih.govescholarship.orgacs.org
Molecular docking is frequently used in virtual screening campaigns to identify novel biological targets for a class of compounds. acs.org By docking libraries of phenylpyrazole derivatives against various known protein structures, researchers can prioritize compounds and targets for further experimental validation.
This approach has successfully identified several potential targets for this scaffold, highlighting its therapeutic versatility. Some of the identified targets include:
Protein Kinases: Such as Cyclin-Dependent Kinase 2 (CDK2), Aurora A, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and signaling. nih.govmdpi.com
Apoptosis Regulators: The anti-apoptotic protein MCL-1 has been identified as a target for phenylpyrazole derivatives, suggesting their potential as anticancer agents that induce apoptosis. acs.org
Tubulin: Some pyrazoline-containing compounds have been identified as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. researchgate.net
RNA-Binding Proteins: The YTHDF2 protein, an m6A RNA "reader," has been identified as a novel target for phenylpyrazoles, implicating them in the regulation of RNA metabolism. escholarship.org
Cyclooxygenase (COX) Enzymes: Pyrazole derivatives have been investigated as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs. nih.govmdpi.com
These in silico findings demonstrate the broad potential of the phenylpyrazole scaffold and provide a strong foundation for the development of targeted therapies for various diseases.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in medicinal chemistry. nih.govmdpi.com These models mathematically correlate variations in the physicochemical properties of a series of compounds with their biological activities.
For pyrazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects. crpsonline.comej-chem.orgresearchgate.net In the context of this compound and its analogs, QSAR models can elucidate the contributions of different substituents on the phenyl and pyrazole rings to their target affinity and efficacy. For instance, a 3D-QSAR study on heteroaryl-phenyl-substituted pyrazole derivatives highlighted the importance of the Connolly Accessible Area (CAA), Principal Moment of Inertia at the z-axis (PMZ), and the partition coefficient (PC) in determining their inhibitory activity against canine COX-2. crpsonline.com
The general process involves generating a dataset of pyrazole analogs with known biological activities, calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), and then using statistical methods to build a predictive model. nih.gov For example, a study on N-phenylpyrazoles designed as insecticides utilized 3D-QSAR to guide the synthesis of compounds with ultrahigh activity. researchgate.net
The insights gained from such models are often visualized using contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov This information is critical for the rational design of new, more potent analogs of this compound. A hypothetical SAR summary for a series of pyrazole analogs is presented below, illustrating how structural modifications can impact biological activity.
Table 1: Illustrative Structure-Activity Relationship for Pyrazole Analogs
| Compound ID | R1 (Phenyl Ring) | R2 (Position 1) | R3 (Position 3) | Biological Activity (IC₅₀, µM) |
| Analog 1 | H | H | -COCH₃ | 10.5 |
| Analog 2 | 4-Cl | H | -COCH₃ | 5.2 |
| Analog 3 | 4-OCH₃ | H | -COCH₃ | 8.1 |
| Analog 4 | H | -CH₃ | -COCH₃ | 12.0 |
| Analog 5 | H | H | -CO₂H | > 50 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Prediction of ADMET Properties within a Computational Context
A significant number of promising drug candidates fail in later stages of development due to poor pharmacokinetic profiles or unforeseen toxicity. The early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore crucial for de-risking drug discovery projects. arabjchem.org Various computational tools and web servers, such as pkCSM and SwissADME, are widely used to estimate these properties for novel compounds. semanticscholar.orgorientjchem.org
For pyrazole derivatives, numerous in silico ADMET studies have been reported, providing a framework for evaluating compounds like this compound. semanticscholar.orgnih.govresearchgate.net These predictions are based on the compound's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.
Key ADMET parameters that are routinely evaluated computationally include:
Absorption: Prediction of human intestinal absorption, Caco-2 cell permeability, and oral bioavailability. Many models assess compliance with Lipinski's Rule of Five. researchgate.net
Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Prediction of inhibition or substrate activity for major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
Excretion: Prediction of total clearance.
Toxicity: Assessment of potential risks such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
A study on pyrazole-indole molecules and related Schiff bases used the pkCSM web server to predict their ADMET properties, concluding that the compounds were promising candidates for further development. semanticscholar.org Similarly, an analysis of sulfonamide derivatives with a pyrazole moiety included in silico ADMET predictions to complement their pharmacological evaluation. nih.gov The table below provides a representative summary of computationally predicted ADMET properties for pyrazole analogs, which can be extrapolated to guide the assessment of this compound.
Table 2: Predicted ADMET Properties for Representative Pyrazole Analogs
| Property | Analog A | Analog B |
| Absorption | ||
| Human Intestinal Absorption (%) | High (95%) | High (92%) |
| Caco-2 Permeability (log Papp) | Moderate | High |
| Distribution | ||
| BBB Permeant | No | No |
| Plasma Protein Binding (%) | High | High |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | No |
| CYP3A4 Inhibitor | No | No |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Low | Low |
| Toxicity | ||
| AMES Toxicity | No | No |
| hERG I Inhibitor | No | Yes |
This table is illustrative, based on typical predictions for pyrazole derivatives found in the literature, and does not represent specific experimental data for this compound.
Medicinal Chemistry and Pharmacological Research Applications of Pyrazole Ethanone Scaffolds
Research into Antimicrobial Activity
The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of an ethanone (B97240) moiety, often as part of a larger heterocyclic system, has been explored to enhance or modulate this activity.
Derivatives of 1-phenyl-pyrazole have been synthesized and evaluated for their efficacy against a range of bacterial pathogens. For instance, a series of 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones demonstrated varied antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Certain compounds within this series displayed antibacterial activity comparable to the commercially available antibiotic, ciprofloxacin. nih.gov
Another study focused on 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles, which were synthesized and tested for their in vitro antibacterial activity against two Gram-positive and two Gram-negative bacterial strains. orientjchem.org The minimum inhibitory concentration (MIC) was determined for these compounds, indicating their potential as antibacterial agents. orientjchem.org Furthermore, chalcone (B49325) derivatives of 1-(4-methyl sulfonylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one and their subsequent cyclized pyrimidine (B1678525) analogs have been synthesized and screened for their antibacterial activities. researchgate.net
Additionally, novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moiety have been synthesized and evaluated for their antibacterial activity. nih.gov One compound in this series, 4-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-3,4-dihydrobenzo researchgate.netnih.govimidazo[1,2-a] nih.govnih.govresearchgate.nettriazin-2-amine, showed promising activity against S. aureus. nih.gov
| Compound Class | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Some compounds showed activity comparable to ciprofloxacin. | nih.gov |
| 1-phenyl-3-aryl-5-(4-(2-ethanoloxy) phenyl)-1H-pyrazoles | Gram-positive and Gram-negative strains | MIC values were determined, indicating potential antibacterial efficacy. | orientjchem.org |
| Chalcone derivatives of 1-(4-methyl sulfonylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one | Not specified in abstract | Screened for antibacterial activity. | researchgate.net |
| 4-(1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-3,4-dihydrobenzo researchgate.netnih.govimidazo[1,2-a] nih.govnih.govresearchgate.nettriazin-2-amine | S. aureus | Showed promising activity against this Gram-positive bacterium. | nih.gov |
The antifungal potential of pyrazole-ethanone scaffolds has also been a subject of investigation. The aforementioned 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones were screened for their antifungal activity against two ear pathogenic fungi, Aspergillus Niger and A. flavus. nih.gov Several compounds in this series exhibited good antifungal activity when compared to the commercial antifungal agent, fluconazole. nih.gov
In a different study, novel pyrazole amides were designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors, a known target for fungicides. clockss.org The in vitro antifungal activity of these compounds was evaluated, with one derivative, N-(2-(7-bromo-5-chloro-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, showing higher activity than the commercial fungicide boscalid (B143098) against two fungal species. clockss.org Another study synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and tested them against three phytopathogenic fungi, with some compounds exhibiting moderate antifungal activities. mdpi.comresearchgate.net
Research has also extended to the antitubercular properties of pyrazole derivatives. A series of 1,3,4-trisubstituted pyrazole derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (H37Rv). researchgate.net Several compounds demonstrated significant growth inhibitory activity at low concentrations. researchgate.net
Another study focused on the synthesis and in vitro antitubercular activity of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives against Mycobacterium tuberculosis H37Rv. researchgate.net A number of these compounds showed pronounced antitubercular activity, comparable to the reference drug isoniazid. researchgate.net Additionally, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and tested for their in vitro antitubercular activity against Mycobacterium tuberculosis H37RV. researchgate.net
| Compound Class | Mycobacterial Strain | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-trisubstituted pyrazole derivatives | M. tuberculosis H37Rv | Some compounds showed significant growth inhibitory activity with a minimum inhibitory concentration of 0.78 µg/ml. | researchgate.net |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | M. tuberculosis H37Rv | Several compounds exhibited pronounced activity comparable to isoniazid. | researchgate.net |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | M. tuberculosis H37RV | Evaluated for in vitro antitubercular activity. | researchgate.net |
Research into Anticancer and Antiproliferative Activity
The pyrazole-ethanone scaffold is a promising framework for the development of novel anticancer agents, with research focusing on their ability to modulate the cell cycle and induce apoptosis.
Several studies have investigated the impact of pyrazole derivatives on cell cycle progression in cancer cells. A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G2 phase. nih.govdrugbank.com One compound from this series was shown to down-regulate the phosphorylation of key proteins involved in cell cycle control. nih.govdrugbank.com
In another study, a pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was found to induce cell cycle arrest in the S phase in triple-negative breast cancer cells. nih.gov Furthermore, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to arrest the cell cycle by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has also been utilized to develop inhibitors of CDK16, which led to a G2/M phase cell cycle arrest. mdpi.com
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Pyrazole derivatives have been shown to trigger apoptosis in cancer cells through various pathways. For instance, the pyrazole derivative 3f was found to induce apoptosis in triple-negative breast cancer cells, accompanied by an increase in reactive oxygen species (ROS) and elevated caspase 3 activity. nih.gov This suggests the involvement of a caspase-dependent apoptotic pathway. nih.gov
A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated as potential inhibitors of Bcl-2, an anti-apoptotic protein. nih.govrsc.org Several of these compounds were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, and induce DNA damage, ultimately leading to apoptosis. nih.govrsc.org Studies on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives in human acute leukemia cell lines also pointed towards the induction of apoptosis through the intrinsic pathway, involving mitochondrial damage and an increase in the Bax/Bcl-2 ratio. researchgate.net Furthermore, novel pyrazolo[3,4-h]quinoline derivatives have been shown to induce paraptotic cell death, a form of programmed cell death distinct from apoptosis, in breast cancer cells through the production of ROS and endoplasmic reticulum stress. mdpi.com
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | K562 (chronic myeloid leukemia), HCT116 (colon cancer) | G2 phase cell cycle arrest. | nih.govdrugbank.com |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (triple-negative breast cancer) | S phase cell cycle arrest, apoptosis induction via ROS and caspase 3 activation. | nih.gov |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | MCF7, HCT-116, Hela | Cell cycle arrest (CDK2/CDK9 inhibition), apoptosis induction. | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Bcl-2 inhibition, activation of pro-apoptotic proteins (Bax, p53, Caspase-3), DNA damage. | nih.govrsc.org |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives | K562, Jurkat (acute leukemia) | Intrinsic apoptosis pathway induction. | researchgate.net |
Research into Anti-inflammatory and Analgesic Properties
Pyrazole derivatives have a long-standing history as anti-inflammatory and analgesic agents, with well-known drugs like celecoxib (B62257) and phenylbutazone (B1037) featuring this heterocyclic core. rjpbr.comnih.gov The pyrazole-ethanone scaffold has also been explored in this context, with research focusing on its ability to inhibit key inflammatory mediators.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The pyrazole scaffold is a prominent feature in several selective COX-2 inhibitors. aalto.fi While direct COX inhibition data for 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone is scarce, studies on closely related compounds highlight the potential of this structural class. For example, a series of 1,3,5-trisubstituted pyrazole derivatives have been reported to exhibit significant COX-2 inhibitory potential. aalto.fi In one study, the compound 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol demonstrated high selectivity for COX-2, with a selectivity index of 27.56, and was identified as a potent anti-inflammatory agent. nih.gov This suggests that the 1-phenyl-pyrazole core, a key feature of this compound, is conducive to COX-2 inhibition. The ethanone moiety could potentially influence the binding affinity and selectivity of such compounds within the COX active site.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol | >100 | 3.63 | 27.56 |
| Celecoxib (Reference) | 3.8 | 0.41 | 9.27 |
The anti-inflammatory effects of pyrazole derivatives can also be attributed to their ability to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Research on novel 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives, which are structurally related to pyrazole-ethanone precursors, has shown significant inhibition of TNF-α and IL-6. nih.gov This indicates that the broader class of phenyl-pyrazole compounds can interfere with key inflammatory signaling pathways. The specific impact of the ethanone group on cytokine modulation by this compound remains an area for future research.
Investigation of Other Therapeutic Potentials
The versatility of the pyrazole-ethanone scaffold extends beyond anti-inflammatory and enzyme inhibitory activities, with emerging research exploring its potential in treating metabolic diseases and infectious diseases.
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. nih.govresearchgate.net Pyrazole-containing compounds have emerged as promising DPP-4 inhibitors. nih.gov For instance, a series of novel thiosemicarbazones incorporating a pyrazole moiety were synthesized and evaluated for their DPP-4 inhibitory effects. nih.gov One of the most potent compounds identified was 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, which exhibited an IC50 value of 1.266 nM, significantly more potent than the reference drug sitagliptin (B1680988) (IC50 = 4.380 nM). nih.gov This highlights the potential of the 1-phenyl-pyrazole scaffold, present in this compound, for the design of highly effective DPP-4 inhibitors. The ethanone group could be a site for modification to optimize pharmacokinetic and pharmacodynamic properties.
| Compound | DPP-4 IC50 (nM) |
|---|---|
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 |
| Sitagliptin (Reference) | 4.380 ± 0.319 |
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Pyrazole derivatives have demonstrated significant potential in this area. nih.govresearchgate.net A study evaluating the antileishmanial activity of various pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes identified several promising compounds. nih.gov Notably, a compound with a simple 1-phenyl-1H-pyrazole structure (P1), closely related to the core of this compound, exhibited an IC50 value of 35.53 μg/mL. nih.gov This finding suggests that the 1-phenyl-pyrazole scaffold is a viable starting point for the development of novel antileishmanial agents. Further derivatization, including the introduction of an ethanone group and other substituents, could lead to enhanced potency and selectivity.
| Compound | Structure | Antileishmanial Activity (IC50 in µg/mL) |
|---|---|---|
| Compound P1 | 1-phenyl-1H-pyrazole | 35.53 |
| Glucantime (Reference) | - | 97.31 |
Antihyperglycemic Activity Research
The global rise in type 2 diabetes mellitus has spurred the search for novel therapeutic agents. One promising avenue of research involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which can help manage postprandial hyperglycemia. nih.gov Pyrazole-ethanone scaffolds have emerged as a significant class of heterocyclic compounds with potential antidiabetic properties. researchgate.netmdpi.com
Recent studies have demonstrated the efficacy of certain pyrazole derivatives as inhibitors of these key digestive enzymes. For instance, two synthesized pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), have shown potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov The in vitro results indicated that these compounds exhibit inhibitory effects comparable to the standard drug, Acarbose. nih.gov
The inhibitory concentrations (IC50) of these compounds against the enzymes highlight their potential as antihyperglycemic agents. Specifically, Pyz-1 and Pyz-2 demonstrated significant inhibition of α-glucosidase and α-amylase, suggesting that the pyrazole scaffold is a viable framework for the design of new antidiabetic drugs. nih.gov This line of research underscores the therapeutic potential of pyrazole-ethanone derivatives in the management of diabetes. researchgate.net
Table 1: Antihyperglycemic Activity of Pyrazole Derivatives
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |
Data sourced from scientific research. nih.gov
Antioxidant Activity Research
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Consequently, there is significant interest in the development of compounds with antioxidant properties. Pyrazole derivatives have been identified as a class of compounds with considerable antioxidant and radical scavenging capabilities. nih.govresearchgate.net
Research into various pyrazole-containing compounds has confirmed their potential to act as antioxidants. nih.gov For example, studies on phenyl-pyrazolone derivatives have demonstrated marked antioxidant capacity. mdpi.com The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The presence of an NH proton in the pyrazole ring is believed to contribute to its antioxidant activity. nih.gov
The evaluation of novel pyrazolo-enaminones, bipyrazoles, and bipyrazolopyridines has also revealed good antioxidant activity, as determined by the DPPH assay. researchgate.net Furthermore, certain 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been synthesized and shown to be potent antioxidants. nih.gov These findings suggest that the pyrazole-ethanone scaffold is a promising base for the development of new antioxidant agents.
Table 2: Antioxidant Activity of Select Pyrazole Derivatives
| Compound Series | Assay Method | Finding |
|---|---|---|
| Phenyl-Pyrazolone Derivatives | DPPH Radical Scavenging | Significant antioxidant activity observed. mdpi.com |
| Pyrazolo-enaminones, Bipyrazoles | DPPH Assay | Good radical scavenging activity demonstrated. researchgate.net |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives | DPPH Radical Scavenging | Potent antioxidant properties identified. nih.gov |
This table summarizes findings from various scientific studies.
Anticonvulsant and Antidepressant Activity Research
The pyrazole nucleus is a well-established pharmacophore in the development of central nervous system (CNS) active agents, demonstrating a broad spectrum of biological activities including anticonvulsant and antidepressant effects. minia.edu.egnih.gov The structural versatility of pyrazole derivatives allows for modifications that can lead to potent therapeutic agents for neurological and psychiatric disorders. nih.gov
In the realm of anticonvulsant research, various synthesized pyrazole derivatives have shown significant activity in preclinical models. For instance, a series of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives were found to be active in an electric shock-induced convulsion model in rats. jocpr.comjocpr.com Notably, compounds with chlorine substitutions at specific positions on the phenyl ring displayed significant anticonvulsant activity. jocpr.com Other studies have also confirmed the potential of pyrazole derivatives to reduce electroshock-induced convulsions, with some compounds showing efficacy comparable to the standard drug phenytoin. researchgate.net
With regard to antidepressant activity, pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated for their potential therapeutic effects. chula.ac.thresearchgate.net Certain synthesized pyrazoline analogs have demonstrated substantial antidepressant efficacy in forced swim and tail suspension tests. chula.ac.th The mechanism of action for some of these compounds is thought to involve the inhibition of monoamine oxidase-A (MAO-A), a key enzyme in the metabolism of neurotransmitters. chula.ac.th The antidepressant potential of the pyrazole scaffold is further supported by the existence of marketed antidepressant drugs containing this moiety, such as fezolamide. nih.govmdpi.com
Table 3: Anticonvulsant and Antidepressant Activity of Pyrazole Scaffolds
| Activity | Compound Series/Derivative | Key Findings |
|---|---|---|
| Anticonvulsant | 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives | Active against electric shock-induced convulsions; chlorine substitution enhances activity. jocpr.comjocpr.com |
| Anticonvulsant | 4-(aryl/substituted aryl)-1-(unsubstituted/aryl/substituted aryl) 3-phenyl-1-H pyrazoles | Significantly reduces electroshock-induced convulsions, comparable to phenytoin. researchgate.net |
| Antidepressant | Pyrazoline derivatives (PY2, PY3, PY8) | Showed good anti-depressive activity with potent inhibitory activity against MAO-A. chula.ac.th |
| Antidepressant | Triazolo-pyrazoline derivatives | Exhibited varying levels of antidepressant activities compared to fluoxetine. researchgate.net |
Role of 1 4 Phenyl 1h Pyrazol 3 Yl Ethanone and Its Analogs As Building Blocks in Organic Synthesis
Precursors for Complex Heterocyclic Systems
The inherent reactivity of the acetyl group and the pyrazole (B372694) ring in 1-(4-phenyl-1H-pyrazol-3-yl)ethanone makes it an excellent starting material for the synthesis of a variety of fused and substituted heterocyclic compounds. The acetyl moiety can undergo a wide range of chemical transformations, including condensation, cyclization, and oxidation reactions, while the pyrazole ring can be further functionalized.
Research has demonstrated that pyrazole-4-carbaldehydes, which are structurally related to the ethanone (B97240), are key intermediates in the synthesis of complex fused heterocycles. researchgate.net For instance, the Vilsmeier-Haack reaction is a common method to introduce a formyl group at the 4-position of the pyrazole ring, which can then be used to build other rings. nih.govresearchgate.net Although the primary subject is the ethanone, the reactivity of the corresponding aldehyde is highly relevant as the acetyl group can be a precursor to the aldehyde or participate in similar cyclization reactions.
One significant application is in the synthesis of pyranopyrazoles, which are known for their biological activities. nih.gov The synthesis often involves a multicomponent reaction where a β-ketoester, a hydrazine (B178648) (like phenylhydrazine (B124118) to form the phenyl-pyrazole core), an aldehyde, and a malononitrile (B47326) are combined. nih.gov While not a direct use of the pre-formed this compound, this illustrates the importance of the pyrazole scaffold in constructing such systems.
Furthermore, pyrazole derivatives are instrumental in creating chromone-pyrazole dyads. nih.gov For example, 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxychromones have been synthesized through the oxidation of the corresponding 2'-hydroxychalcone-type compounds. nih.gov This highlights how the pyrazole moiety can be incorporated into more complex polycyclic systems with potential biological activities. The ethanone can serve as a precursor to the chalcone (B49325) required for such transformations.
A study by a research group demonstrated a facile, stepwise, and diversity-oriented synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. jocpr.com This synthesis involved the reaction of 3-acetyl-2H-chromen-2-ones with phenylhydrazine, followed by Vilsmeier-Haack formylation, directly linking the pyrazole and chromone (B188151) systems. jocpr.com This showcases a direct pathway from a related acetyl-containing starting material to a complex heterocyclic system.
The following table summarizes some of the complex heterocyclic systems that can be synthesized using pyrazole building blocks, illustrating the versatility of the this compound scaffold.
| Starting Material/Intermediate | Reaction Type | Resulting Heterocyclic System | Reference |
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl acetoacetate, Hydrazine hydrate (B1144303) | Multicomponent Reaction | 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one | nih.gov |
| 2'-Hydroxychalcones derived from pyrazole aldehydes | Algar-Flynn-Oyamada Reaction | 2-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxychromones | nih.gov |
| 3-Acetyl-2H-chromen-2-one, Phenylhydrazine | Cyclization and Formylation | 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | jocpr.com |
| 1-Aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles | Multi-step Synthesis | Pyrazole-imidazole conjugates | nih.gov |
Scaffold Diversity and Lead Compound Optimization
In the realm of drug discovery, a "lead compound" is a chemical that shows promising biological activity and serves as the starting point for developing a new drug. numberanalytics.com The process of "lead optimization" involves modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. numberanalytics.comresearchgate.net The concept of "scaffold diversity" is central to this process, as it involves creating a variety of structurally related molecules to explore the structure-activity relationship (SAR). nih.gov
This compound and its analogs are excellent platforms for generating scaffold diversity. The pyrazole core is considered a "privileged scaffold" because it is a structural motif found in numerous biologically active compounds. nih.govmdpi.com By systematically modifying the substituents on the pyrazole ring and the phenyl group, and by transforming the acetyl group, a large library of diverse compounds can be synthesized.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have been effectively used to functionalize the pyrazole ring. researchgate.net These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at specific positions on the pyrazole scaffold, leading to significant molecular diversity.
The generation of diverse scaffolds is crucial for identifying compounds with improved biological activity. For example, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were synthesized and evaluated as potential anticancer agents. nih.gov This work exemplifies how the core pyrazole structure can be elaborated with other heterocyclic rings to create new chemical entities with specific therapeutic applications.
Moreover, the synthesis of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives has been explored for their potential as multi-targeted kinase inhibitors. researchgate.net This highlights how combining the pyrazole scaffold with other pharmacologically relevant heterocycles like imidazole (B134444) can lead to compounds with novel mechanisms of action.
The ability to readily create analogs of this compound allows for a systematic exploration of the chemical space around this core structure. This is essential for optimizing the properties of a lead compound, such as improving its binding affinity to a biological target while minimizing off-target effects and toxicity. researchgate.net The use of multicomponent reactions further accelerates the generation of diverse scaffolds, providing a time and resource-efficient approach to building compound libraries for screening. nih.govnih.gov
The following table provides examples of how the this compound scaffold can be diversified for lead optimization.
| Core Scaffold | Modification Strategy | Resulting Scaffold | Potential Application | Reference |
| 1-Phenyl-1H-pyrazole | Palladium-catalyzed cross-coupling | 3-Substituted-1-phenyl-1H-pyrazoles | Varied, depending on substituent | researchgate.net |
| 1-Phenyl-1H-pyrazole | Reaction with isonicotinoyl hydrazine and thioglycolic acid | 2-(1-Isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones | Anticancer agents | nih.gov |
| 1H-Pyrazole | Combination with imidazole moiety | 3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazoles | Kinase inhibitors | researchgate.net |
| 1,4-Benzodiazepine (B1214927) | Ugi multicomponent reaction | Diverse 1,4-benzodiazepine scaffolds | CNS agents, protein-protein interaction inhibitors | nih.govresearchgate.net |
Future Research Directions and Challenges
Development of Novel Synthetic Routes to the 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone Core
The efficient and versatile synthesis of the this compound core and its analogs is fundamental to exploring its full potential. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research is directed towards more innovative and efficient strategies.
One promising avenue is the application of modern cross-coupling reactions. For instance, methodologies like the Suzuki-Miyaura cross-coupling could be employed to introduce the phenyl group at the C4 position of a pre-formed pyrazole ring. rsc.org This approach offers the advantage of modularity, allowing for the synthesis of a diverse library of analogs with various aryl or heteroaryl substituents at this position. Another area of exploration is the use of C-H activation strategies, which would allow for the direct functionalization of the pyrazole core, thereby reducing the number of synthetic steps and improving atom economy.
The table below outlines some potential modern synthetic strategies and their associated challenges.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Suzuki-Miyaura Coupling | High functional group tolerance, commercial availability of boronic acids. | Requires pre-functionalized pyrazole starting material. rsc.org |
| C-H Activation | High atom economy, direct functionalization of the pyrazole core. | Achieving high regioselectivity, potential for catalyst poisoning. |
| Multi-component Reactions | High efficiency, generation of molecular diversity in a single step. | Control of regioselectivity, optimization of reaction conditions for multiple components. mdpi.com |
| Flow Chemistry | Improved safety, scalability, and potential for higher yields and purity. | Initial setup costs, requirement for specialized equipment. |
Advanced Computational Studies for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to design and optimize lead compounds. eurasianjournals.com For the this compound core, advanced computational studies can provide deep insights into its structural and electronic properties, guiding the rational design of new derivatives with enhanced pharmacological profiles.
Molecular modeling techniques, such as homology modeling and molecular docking, are crucial for predicting the binding modes and affinities of pyrazole derivatives to their biological targets. eurasianjournals.com These methods can help in understanding the key interactions between the ligand and the active site of a protein, allowing for the targeted modification of the pyrazole scaffold to improve binding. For instance, docking studies can reveal the importance of the phenyl group and the ethanone (B97240) moiety in target recognition and guide the introduction of substituents that can form additional favorable interactions. nih.gov
Quantum mechanical calculations, particularly Density Functional Theory (DFT), can offer detailed insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. eurasianjournals.comresearchgate.net This information is valuable for understanding the molecule's stability, reactivity, and potential metabolic fate. Furthermore, molecular dynamics (MD) simulations can be employed to explore the dynamic behavior and conformational landscape of pyrazole derivatives within a biological environment, providing a more realistic picture of their interactions with target proteins. eurasianjournals.com
Looking ahead, the integration of artificial intelligence and machine learning with these computational methods holds immense promise. eurasianjournals.comnih.gov These approaches can be used to analyze large datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR) and to predict the properties of virtual compounds, thereby accelerating the discovery of new drug candidates based on the this compound core. nih.gov
Exploration of New Biological Targets and Mechanisms of Action
The pyrazole scaffold is present in a wide range of approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govglobalresearchonline.net While derivatives of this compound have been explored for certain targets, there is a vast, unexplored landscape of potential biological applications.
Future research should focus on screening derivatives of this core against a broader range of biological targets. This could lead to the discovery of novel activities in therapeutic areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, phenylpyrazole insecticides are known to act on GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels in insects. nih.gov Exploring the potential of derivatives to modulate related channels in other organisms or even in humans for therapeutic purposes could be a fruitful area of investigation. The design of dual-target inhibitors, a strategy that is gaining traction in drug discovery, could also be applied to this scaffold. nih.gov
Understanding the precise mechanism of action is another critical challenge. While a compound may show potent activity in a cellular assay, elucidating its direct molecular target and the downstream pathways it modulates is often complex. Modern chemoproteomics and genetic screening approaches can be powerful tools to identify the specific protein targets of bioactive pyrazole derivatives. Unraveling these mechanisms will not only provide a deeper understanding of their therapeutic effects but also enable the rational design of next-generation compounds with improved efficacy and reduced off-target effects.
The table below lists some potential new biological target classes for derivatives of this compound.
| Target Class | Therapeutic Area | Rationale |
| Ion Channels | Neurological Disorders, Pain | Phenylpyrazoles are known to target insect ion channels. nih.gov |
| Epigenetic Targets | Cancer, Inflammatory Diseases | The pyrazole scaffold can be adapted to interact with protein-protein interfaces common in epigenetic enzymes. |
| G Protein-Coupled Receptors (GPCRs) | Various | The structural diversity that can be built around the pyrazole core makes it suitable for targeting the diverse binding pockets of GPCRs. |
| Proteases | Infectious Diseases, Cancer | Pyrazole-containing compounds have been shown to inhibit various proteases. |
Structure-Based Drug Design for Enhanced Efficacy and Selectivity
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. nih.gov For the this compound core, SBDD can be instrumental in transforming promising hits into clinical candidates with enhanced efficacy and selectivity.
The first step in SBDD is to obtain the high-resolution structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, in complex with a ligand based on the pyrazole scaffold. This structural information provides a detailed map of the binding pocket and reveals the key interactions that contribute to binding. With this knowledge, medicinal chemists can design modifications to the this compound core to optimize these interactions. For example, substituents can be added to the phenyl ring or the pyrazole nucleus to form additional hydrogen bonds, hydrophobic interactions, or salt bridges with the target protein.
A major challenge in drug development is achieving selectivity for the desired target over other related proteins, which is crucial for minimizing off-target side effects. SBDD can play a pivotal role in engineering selectivity. By comparing the structures of the target and off-target proteins, subtle differences in their binding sites can be exploited to design compounds that bind preferentially to the intended target. nih.govacs.org For instance, macrocyclization of a pyrazole-based inhibitor has been shown to significantly enhance its selectivity for a specific kinase. researchgate.net
The iterative cycle of SBDD, which involves computational design, chemical synthesis, biological evaluation, and structural determination, allows for the progressive refinement of lead compounds, ultimately leading to the development of drugs with superior therapeutic profiles. The application of these principles to the this compound core will be a key driver of future drug discovery efforts. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Phenyl-1H-pyrazol-3-yl)ethanone, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions between substituted acetophenones and hydrazine derivatives. Key methodologies include:
- Hydrazine-mediated cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours), followed by recrystallization from ethanol/chloroform mixtures to achieve yields of ~70% .
- Catalytic approaches : Using piperidine as a base catalyst in anhydrous ethanol to facilitate pyrazole ring formation, with reflux conditions (24–48 hours) to optimize regioselectivity .
- Oxidative methods : Chloranil in xylene under prolonged reflux (25–30 hours) for dehydrogenation, followed by NaOH workup and methanol recrystallization to enhance purity .
Critical factors : Solvent polarity, temperature, and catalyst choice significantly impact regioselectivity and purity. For example, polar protic solvents (e.g., ethanol) favor cyclization, while aprotic solvents (e.g., xylene) aid in stabilizing reactive intermediates.
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound, and how are data interpreted?
- FT-IR : Identifies carbonyl (C=O) stretches near 1690 cm⁻¹ and pyrazole C=N vibrations at ~1603 cm⁻¹ .
- NMR : ¹H NMR reveals acetyl group protons as singlets at δ 2.5–2.6 ppm, while aromatic protons from the phenyl and pyrazole rings appear as multiplet signals between δ 7.5–8.3 ppm . ¹³C NMR confirms the ketone carbon at δ 190–200 ppm .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 397.81 for derivatives) validate molecular weight, with fragmentation patterns confirming substituent positions .
Interpretation challenges : Overlapping aromatic signals in NMR may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact, as the compound may cause irritation (H313/H333 hazard codes) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when working with volatile solvents (e.g., acetic acid, xylene) .
- Waste disposal : Segregate organic waste and collaborate with certified agencies for incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure of derivatives, and what challenges arise in refinement?
- Methodology : SCXRD data collected at 100 K using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) enables precise determination of bond lengths, angles, and torsion angles. For example, the pyrazole ring typically exhibits C–N bond lengths of 1.33–1.37 Å .
- Refinement challenges : Disordered solvent molecules or twinned crystals complicate data processing. Software like SHELXTL or OLEX2 is used for iterative refinement, with hydrogen atoms placed geometrically and thermal parameters adjusted using riding models .
- Validation tools : The R-factor (target < 0.05) and residual electron density maps (< 0.5 eÅ⁻³) ensure structural accuracy .
Q. What computational chemistry approaches predict the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict charge transfer behavior and electrophilic attack sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes), using grid boxes centered on active sites and Lamarckian genetic algorithms for pose optimization .
- Molecular dynamics (MD) : GROMACS simulations (CHARMM force field) assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD < 2.0 Å indicating stable binding .
Q. How can researchers address discrepancies between experimental spectral data and theoretical predictions?
- Calibration checks : Validate NMR/FT-IR instruments using certified standards (e.g., ethylbenzene for ¹H NMR) to rule out instrumental drift .
- Conformational analysis : Compare DFT-optimized geometries (e.g., Gaussian 09) with SCXRD data to identify torsional mismatches. For example, dihedral angles between pyrazole and phenyl rings may deviate by < 5° in simulations .
- Solvent effects : Include polarizable continuum models (PCM) in DFT calculations to account for solvent-induced shifts in UV-Vis or fluorescence spectra .
Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound as an intermediate?
- Directed metallation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific pyrazole positions, followed by electrophilic quenching (e.g., alkyl halides) to install substituents .
- Protecting groups : Temporarily mask the acetyl group with trimethylsilyl chloride (TMSCl) during functionalization steps to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and improve yields by 10–15% through controlled dielectric heating .
Q. How do steric and electronic effects of substituents influence physicochemical properties?
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) lower HOMO energies, enhancing oxidative stability but reducing nucleophilic reactivity. Hammett σ⁺ values correlate with reaction rates in SNAr mechanisms .
- Steric effects : Bulky substituents (e.g., –C(CH₃)₃) at the pyrazole 4-position increase melting points by 20–30°C due to improved crystal packing .
- Biological activity : 4-Chlorophenyl derivatives exhibit enhanced antibacterial activity (MIC 8 µg/mL vs. S. aureus) compared to methoxy-substituted analogs, attributed to improved lipophilicity (logP ~3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
